1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 2-position of the ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the amine group of 4-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction typically involves the use of benzyl chloroformate as the protecting agent and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
1-((Benzyloxy)carbonyl)-4-ethylpiperidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the carboxylic acid group at specific positions on the piperidine ring. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYCTGYIQOAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596568 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166249-84-9 |
Source
|
Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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